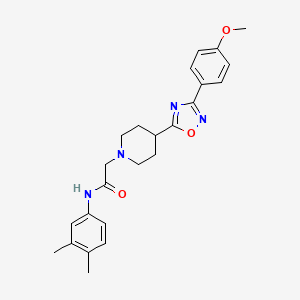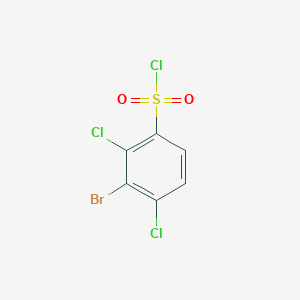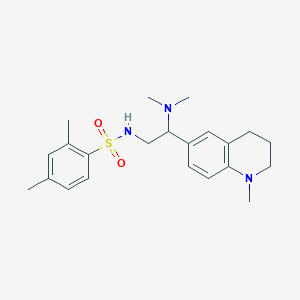![molecular formula C17H17BrN2O2S B2771371 4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide CAS No. 852139-24-3](/img/structure/B2771371.png)
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide is C17H17BrN2O2S and it has a molecular weight of 393.3.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s worth noting that indole derivatives have been used in various chemical reactions. For instance, they have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Applications De Recherche Scientifique
Gastroprotective Drug Research
Compounds with bromo-benzenesulfonamide structures have been investigated for their gastroprotective properties. For example, ebrotidine, featuring a bromo-benzenesulfonamide group, demonstrates significant gastroprotective effects, attributed to its ability to enhance mucus gel protective qualities, promote mucosal repair, and maintain mucosal integrity. These features position it as a potential treatment for ulcer disease (Slomiany et al., 1997).
Novel Psychoactive Substances
Research into novel psychoactive substances (NPS), including synthetic opioids and hallucinogens, often involves brominated compounds. These substances, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), have been studied for their clinical effects, which are comparable to common illicit drugs like amphetamine and MDMA. Understanding the pharmacokinetics, pharmacodynamics, and toxicology of these NPS is crucial for assessing their health risks and developing treatment guidelines (Nugteren-van Lonkhuyzen et al., 2015).
Environmental Chemistry
In environmental chemistry, the behavior of brominated compounds, especially those related to the marine boundary layer, is a subject of interest. The cycling of inorganic bromine in the marine boundary layer has implications for atmospheric chemistry, including ozone processing and climate change. Research in this area focuses on understanding the sources, transformations, and environmental impact of brominated compounds (Sander et al., 2003).
Liquid Crystal Research
Brominated compounds also find applications in the synthesis and study of liquid crystals. For instance, methylene-linked liquid crystal dimers exhibiting bromine groups have been explored for their unique transitional properties and potential applications in display technologies (Henderson & Imrie, 2011).
Propriétés
IUPAC Name |
4-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-9-14-10-13(3-8-17(14)20(12)2)11-19-23(21,22)16-6-4-15(18)5-7-16/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMXMFNJGLYVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-9-azabicyclo[3.3.1]non-2-ene;hydrochloride](/img/structure/B2771288.png)
![N-(4-ethoxyphenyl)-2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2771289.png)
![1-benzyl-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771293.png)

![3-(5-Chloro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2771295.png)
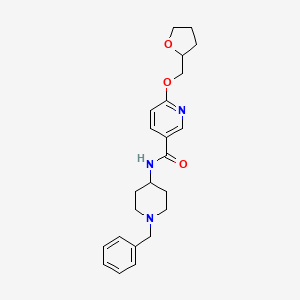
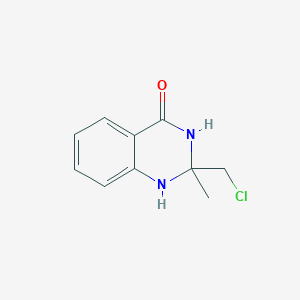
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2771298.png)
![Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2771301.png)
![8-benzyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2771303.png)
